(R)-3-Amino-4-hydroxybutanoic acid

GABA receptor pharmacology Enantioselectivity Inhibitory neurotransmission

GABAB pharmacology studies require enantiopure (R)-3-OH-GABA (CAS 16504-56-6) to eliminate GABAA activity from (S)-enantiomer contamination. Racemic mixtures confound receptor subtype attribution. • GABAC ρ1 full agonist: EC50 19 µM (WT); retains agonism in T244S mutant where (S)-enantiomer is antagonist • Superior GABAB binding inhibition vs. (S)-isomer for unambiguous receptor assignment • ≥98% purity enables direct chiral peptide incorporation; racemate requires costly chiral chromatography

Molecular Formula C4H9NO3
Molecular Weight 119.12 g/mol
CAS No. 16504-56-6
Cat. No. B555399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-4-hydroxybutanoic acid
CAS16504-56-6
Molecular FormulaC4H9NO3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC(C(CO)N)C(=O)O
InChIInChI=1S/C4H9NO3/c5-3(2-6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1
InChIKeyBUZICZZQJDLXJN-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





16504-56-6: (+)-3-Amino-4-hydroxybutyric Acid Overview


(+)-3-Amino-4-hydroxybutyric acid (CAS 16504-56-6), systematically designated as (3R)-3-amino-4-hydroxybutanoic acid and commonly known as L-β-homoserine, is a chiral β-amino acid bearing a γ-hydroxyl group [1]. This compound functions as a full agonist at human recombinant ρ1 GABAₓ receptors and acts as a modulator of GABAₐ and GABAᵦ receptors, distinguishing it from simple achiral GABA analogs . Commercially available at ≥98% purity (TLC or NMR) from established suppliers, it serves both as a pharmacological tool compound and as a versatile chiral building block for peptide synthesis .

Receptor Pharmacology

GABA receptor subtype tool compound

Stereochemistry

Enantiopure (R)-form for chiral control

Synthetic Utility

High-purity chiral building block

16504-56-6 Substitution Risks


Substituting (+)-3-amino-4-hydroxybutyric acid with its racemate (CAS 589-44-6), its enantiomer (16504-57-7), or the regioisomer GABOB (7013-07-2) introduces critical functional liabilities. The (R)-configuration is essential for potent GABAB receptor interaction, with the (R)-enantiomer demonstrating significantly higher inhibitory potency than the (S)-enantiomer in GABAB binding assays [1]. Furthermore, the 3-amino-4-hydroxy substitution pattern confers distinct receptor subtype selectivity compared to the 4-amino-3-hydroxy arrangement found in GABOB, which alters the compound's pharmacological profile . For peptide and β-amino acid synthesis applications, stereochemical purity is non-negotiable; racemic material yields diastereomeric products requiring costly chromatographic separation, while enantiopure (R)-form enables direct incorporation into chiral molecules without purification loss .

Racemate (CAS 589-44-6)

Introduces (S)-enantiomer that preferentially engages GABAA receptors, potentially confounding GABAB-specific assay interpretation.

Enantiomer (16504-57-7)

Exhibits lower GABAB binding inhibition and opposite enantioselectivity; may shift receptor subtype engagement profile.

Regioisomer GABOB (7013-07-2)

4-Amino-3-hydroxy arrangement alters pharmacological selectivity; not directly interchangeable for 3-amino-4-hydroxy studies.

16504-56-6 Comparative Evidence


Enantioselective GABAB Receptor Binding

The (R)-enantiomer of 3-hydroxy-4-aminobutyric acid (3-OH-GABA) demonstrates significantly greater potency as an inhibitor of GABAB receptor binding compared to the (S)-enantiomer. This stereoselectivity is opposite to that observed for GABAA binding, where the (S)-isomer is more potent, establishing a clear enantiomer-specific functional divergence [1].

GABAB Enantioselectivity
Head-to-head
(R)-isomer more potent than (S) at GABAB; (R)-baclofen ~5× more potent than (R)-3-OH-GABA.
Supports (R)-enantiomer selection for GABAB-specific studies
Rat brain membrane [³H]GABA displacement assay
GABA receptor pharmacology Enantioselectivity Inhibitory neurotransmission

GABA Receptor Subtype Selectivity

While direct Ki or IC50 values for (+)-3-amino-4-hydroxybutyric acid at native GABA receptors are not consolidated in primary literature, the closely related regioisomer (R)-4-amino-3-hydroxybutyric acid (GABOB) exhibits a 35-fold selectivity for GABAB (IC50 = 0.35 µM) over GABAA (IC50 = 1.0 µM) receptors in rat brain membrane preparations. This selectivity profile, driven by the spatial arrangement of the amino and hydroxyl groups, informs expectations for the 3-amino-4-hydroxy analog, which is documented as a modulator of both receptor subtypes .

Subtype Selectivity Context
Class-level
Regioisomer GABOB exhibits ~35-fold GABAB selectivity (IC50 0.35 vs 1.0 µM); target IC50 not reported.
3-Amino-4-hydroxy scaffold may support distinct subtype selectivity
Data to verify; direct target measurements required
GABA receptor pharmacology Receptor binding affinity Subtype selectivity

GABA Uptake Inhibition

The regioisomer (R)-4-amino-3-hydroxybutyric acid (GABOB) inhibits GABA uptake in rat brain synaptosomes with an IC50 of 67 µM. While (+)-3-amino-4-hydroxybutyric acid is also reported to block GABA reuptake, quantitative IC50 data are not available in the primary literature. The presence of both amino and hydroxyl groups in a β-amino acid scaffold is a structural determinant for this activity, distinguishing these compounds from simple GABA analogs lacking hydroxyl substitution .

GABA Uptake Inhibition
Class-level
Reported to block GABA reuptake; IC50 not available. GABOB IC50 = 67 µM.
Supports neurotransmitter transport study context
Source review; class-level evidence
GABA transporter Synaptosomal uptake Neurotransmitter reuptake

GABAC ρ1 Receptor Agonism

At human recombinant ρ1 GABAₓ (GABAC) receptors, both R-(-)-GABOB and S-(+)-GABOB act as full agonists, with EC50 values of 19 µM and 45 µM, respectively. (+)-3-Amino-4-hydroxybutyric acid is documented as a full agonist at this same receptor. Critically, enantioselectivity is unmasked upon mutation of threonine 244 to serine: R-(-)-GABOB becomes a weak partial agonist (26% of maximal GABA current at 1 mM), while S-(+)-GABOB converts to a competitive antagonist (IC50 = 417.4 µM, KB = 204 µM) [1]. This demonstrates that the (R)-configuration retains agonist character under conditions where the (S)-enantiomer loses it entirely.

GABAC ρ1 Agonism
Head-to-head
R-enantiomer: EC50 19 µM (full agonist); S-enantiomer: EC50 45 µM. T244S mutant: R remains partial agonist, S becomes antagonist (IC50 417 µM).
Enantioselective agonism at ρ1; (R)-isomer maintains agonist character under mutant conditions
Xenopus oocyte expression, two-electrode voltage clamp
GABAC receptor Enantioselective agonism Site-directed mutagenesis

16504-56-6 Applications


GABAB Receptor Pharmacology

Investigators studying GABAB receptor pharmacology require enantiopure (R)-3-OH-GABA (16504-56-6) to eliminate confounding GABAA activity from the (S)-enantiomer. As demonstrated in comparative stereostructure-activity studies, the (R)-isomer exhibits superior GABAB binding inhibition relative to the (S)-isomer, a selectivity profile opposite to that observed at GABAA sites [1]. Procurement of the racemic mixture (CAS 589-44-6) introduces the (S)-enantiomer, which preferentially engages GABAA receptors, thereby confounding receptor subtype attribution in functional assays.

GABAC ρ1 Receptor Characterization

For laboratories employing heterologous expression systems to characterize GABAC ρ1 receptor pharmacology, (+)-3-amino-4-hydroxybutyric acid (16504-56-6) serves as a stereochemically defined full agonist tool compound. The (R)-enantiomer demonstrates a wild-type EC50 of 19 µM and, critically, retains agonist activity in the T244S mutant background where the (S)-enantiomer converts to an antagonist [1]. This makes 16504-56-6 the appropriate choice for studies investigating receptor activation mechanisms and agonist binding site interactions.

Chiral Building Block for Peptide Synthesis

As L-β-homoserine (≥98% purity), this compound is employed in solid-phase and solution-phase peptide synthesis to introduce β-amino acid residues with defined (R)-stereochemistry. The enantiopure form (16504-56-6) is essential for generating homochiral peptidomimetics and β-peptides; use of racemic material would yield inseparable diastereomeric mixtures requiring preparative chiral chromatography, which is cost-prohibitive at scale . Commercial availability from multiple vendors with certificate of analysis documentation supports routine procurement for synthetic chemistry workflows.

GABA Uptake Inhibition Assays

Investigators examining GABA transporter function and synaptosomal reuptake mechanisms can utilize (+)-3-amino-4-hydroxybutyric acid as a modulator of GABA uptake. While quantitative IC50 values for this specific regioisomer await publication, the compound's documented ability to block GABA reuptake, coupled with the 67 µM IC50 benchmark established for the structurally analogous GABOB regioisomer, supports its application as a tool compound for characterizing transporter pharmacology and validating assay systems .

Application
Selection Property
Validation Focus
GABAB receptor subtype studies
Enantiopure (R)-isomer selectivity
Enantioselective GABAB binding review
GABAC ρ1 receptor activation studies
Chiral agonism profile
Enantiomer-specific efficacy in wild-type/mutant receptors
β-peptide and peptidomimetic synthesis
Stereochemical purity (R)-form
Enantiomeric composition and diastereomer control
GABA transporter assay studies
Hydroxylated β-amino acid scaffold
Reuptake inhibition context (class-level data)

Technical Documentation Hub

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37 linked technical documents
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